1-(Pyridin-2-yl)cyclohex-2-en-1-ol
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Overview
Description
1-(Pyridin-2-yl)cyclohex-2-en-1-ol is a chemical compound that features a cyclohexene ring bonded to a pyridine ring through a hydroxyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexene and pyridine, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)cyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the reaction of pyridine with cyclohexenone under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the hydroxyl group at the correct position on the cyclohexene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a saturated cyclohexane derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(Pyridin-2-yl)cyclohex-2-en-1-one.
Reduction: Formation of 1-(Pyridin-2-yl)cyclohexanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyridin-2-yl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)cyclopropan-1-ol: Similar structure but with a cyclopropane ring instead of cyclohexene.
1-(Pyridin-2-yl)propan-1-one: Contains a propanone group instead of a hydroxyl group.
2-Cyclohexen-1-ol: Lacks the pyridine ring but has a similar cyclohexene structure
Uniqueness
1-(Pyridin-2-yl)cyclohex-2-en-1-ol is unique due to its combination of a pyridine ring and a cyclohexene ring with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
113493-42-8 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-pyridin-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H13NO/c13-11(7-3-1-4-8-11)10-6-2-5-9-12-10/h2-3,5-7,9,13H,1,4,8H2 |
InChI Key |
HHHKRVDGIJCBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(C2=CC=CC=N2)O |
Origin of Product |
United States |
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